
2,6-Diisopropyl-4-methoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diisopropyl-4-methoxyaniline is an organic compound with the molecular formula C13H21NO. It is characterized by the presence of an aniline group attached to a benzene ring, which is further substituted with two isopropyl groups and one methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diisopropyl-4-methoxyaniline typically involves the following steps:
Nitration: The starting material, 2,6-diisopropylphenol, undergoes nitration to introduce a nitro group, forming 2,6-diisopropyl-4-nitrophenol.
Reduction: The nitro group is then reduced to an amine group, resulting in 2,6-diisopropyl-4-aminophenol.
Methylation: Finally, the amine group is methylated to produce this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Diisopropyl-4-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The aniline group can be oxidized to form nitroso compounds or other oxidized derivatives.
Reduction: The compound can be reduced to form different amines or hydroxylamines.
Substitution: The methoxy and isopropyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as iron, tin, and hydrogen gas are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitroso derivatives, nitro compounds, and other oxidized products.
Reduction: Amines, hydroxylamines, and other reduced derivatives.
Substitution: Halogenated compounds, alkylated derivatives, and acylated products.
Aplicaciones Científicas De Investigación
2,6-Diisopropyl-4-methoxyaniline has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be employed in the study of biological systems and as a potential inhibitor in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2,6-Diisopropyl-4-methoxyaniline exerts its effects depends on its specific application. For example, in biochemical assays, it may act as an inhibitor by binding to specific molecular targets and interfering with their activity. The molecular targets and pathways involved can vary based on the context of the research.
Comparación Con Compuestos Similares
2,6-Diisopropylphenol
2,6-Diisopropyl-4-nitrophenol
2,6-Diisopropyl-4-aminophenol
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Fórmula molecular |
C13H21NO |
|---|---|
Peso molecular |
207.31 g/mol |
Nombre IUPAC |
4-methoxy-2,6-di(propan-2-yl)aniline |
InChI |
InChI=1S/C13H21NO/c1-8(2)11-6-10(15-5)7-12(9(3)4)13(11)14/h6-9H,14H2,1-5H3 |
Clave InChI |
ZVFRHLNVPIDOTI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=CC(=C1N)C(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


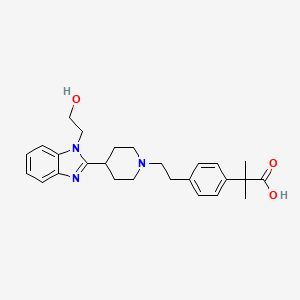
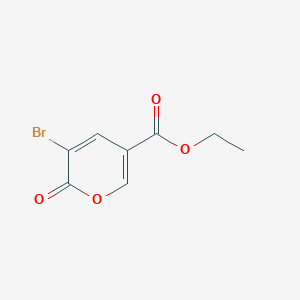
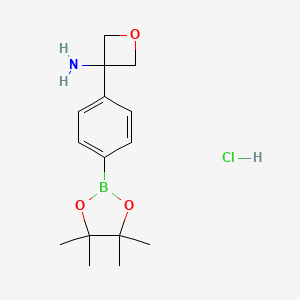
![2-(2,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B15330420.png)

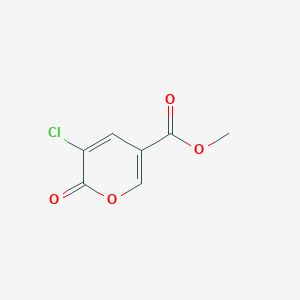
![8,9,10,11-Tetrahydro-7H-cyclohepta[a]naphthalen-7-one](/img/structure/B15330442.png)
![4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-3-carboxylic acid))](/img/structure/B15330456.png)
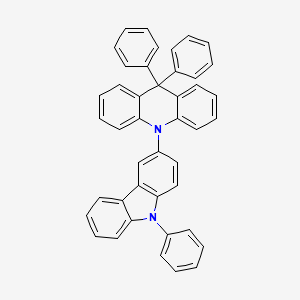

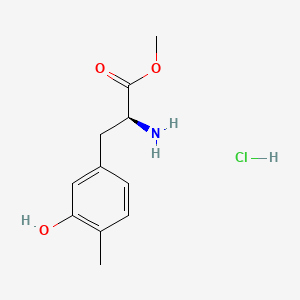
![(2-Methylbenzo[d]oxazol-7-yl)methanamine](/img/structure/B15330484.png)
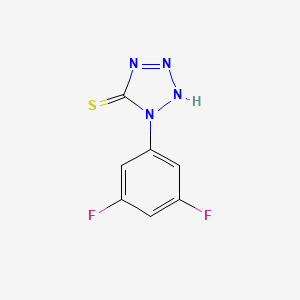
![4,4'-Difluoro-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B15330499.png)
